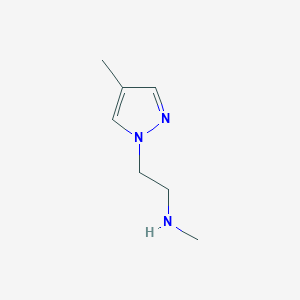

N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine

Description

N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine is a small organic compound featuring an ethanamine backbone substituted with an N-methyl group and a 4-methyl-1H-pyrazol-1-yl moiety. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, confers distinct electronic and steric properties, which may influence receptor binding and metabolic stability . This compound’s hydrochloride hydrate form is cataloged in PubChem, indicating its relevance in pharmaceutical research .

Properties

IUPAC Name |

N-methyl-2-(4-methylpyrazol-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7-5-9-10(6-7)4-3-8-2/h5-6,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEYOVWQNNDJMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CCNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine typically involves the reaction of 4-methyl-1H-pyrazole with N-methyl-2-chloroethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocyclic Compounds

N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to participate in nucleophilic substitution reactions allows for the formation of various derivatives that can be utilized in advanced chemical synthesis.

Synthetic Pathways

The synthesis typically involves the reaction of 4-methyl-1H-pyrazole with ethylene diamine under controlled conditions. Common methods include using bases such as sodium hydride to facilitate nucleophilic substitution reactions, optimizing yield and purity for industrial applications.

| Synthetic Method | Description |

|---|---|

| Nucleophilic Substitution | Reaction with ethylene diamine under basic conditions |

| Continuous Flow Reactors | Industrial scale production for consistency and quality |

Biological Applications

Pharmacological Potential

Research indicates that N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. It has been studied for its interactions with various biological targets, particularly receptors involved in neurotransmission and inflammation pathways.

Case Studies

Several studies have explored the pharmacodynamics of this compound:

- Antimicrobial Activity : Investigations have shown that derivatives of pyrazole compounds can inhibit bacterial growth, suggesting potential applications in developing new antibiotics.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses through its interaction with specific enzymes and receptors, making it a candidate for treating inflammatory diseases.

Medicinal Chemistry

Drug Development

N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine is being investigated as a lead compound in drug development. Its structural characteristics allow it to act as an enzyme inhibitor, which is crucial for designing therapeutic agents targeting various diseases.

Mechanism of Action

The mechanism involves the interaction of the amino group with biological molecules through hydrogen bonding, while the pyrazole ring can participate in π-π interactions with aromatic residues in proteins. This dual interaction enhances its potential efficacy as a drug candidate.

Industrial Applications

Specialty Chemicals Production

The compound is also utilized in the production of specialty chemicals and materials. Its reactivity allows it to be incorporated into various chemical formulations used in industry, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Heterocyclic Substituent Effects

- Pyridine vs. Pyrazole : Betahistine’s pyridine ring (aromatic with one nitrogen) enables dual H1R/H3R activity, whereas the pyrazole in the target compound (two adjacent nitrogens) may favor interactions with different receptors, such as serotonin or dopamine receptors .

- Triazole vs. Pyrazole : The triazole in Rizatriptan and 2-(4-methyltriazol-1-yl)ethanamine enhances hydrogen-bonding capacity, critical for 5-HT1B/1D receptor binding . In contrast, the pyrazole’s weaker basicity may reduce off-target effects.

Substituent Position and Bioactivity

Pharmacological Diversity

- Therapeutic Targets : Betahistine’s vestibular effects contrast with Rizatriptan’s migraine action, demonstrating how heterocycle choice directs therapeutic application . The target compound’s pyrazole may position it for unexplored CNS or immune-modulatory roles.

- Antibacterial Potential: The triazole derivative’s SMEZ-2 inhibition highlights how minor structural changes (triazole vs. pyrazole) can shift activity from neurological to antibacterial domains .

Physicochemical Properties

- Solubility : Betahistine’s pyridine ring improves water solubility relative to pyrazole-containing analogs, impacting formulation strategies .

Biological Activity

N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a pyrazole ring, which plays a crucial role in its pharmacological properties. The following sections provide a detailed exploration of its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with related compounds.

N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine has a molecular formula of CHN and a molecular weight of approximately 168.20 g/mol. The compound is typically encountered in its dihydrochloride salt form, which enhances its solubility and reactivity in biological systems .

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 168.20 g/mol |

| Solubility | High (as dihydrochloride) |

The pyrazole moiety is significant for its ability to engage in various chemical reactions, making it a versatile building block in drug design.

The biological activity of N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate the activity of enzymes and receptors, influencing various physiological pathways.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression.

- Receptor Modulation : It can interact with neurotransmitter receptors, potentially affecting mood and cognitive functions.

- Antimicrobial Activity : Research indicates that pyrazole derivatives can exhibit antibacterial and antifungal properties by disrupting microbial cellular processes .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine. These compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Antiproliferative Effects

In vitro assays demonstrated that derivatives of this compound inhibited the growth of cancer cells such as HepG2 (liver cancer) and HeLa (cervical cancer), suggesting potential as anticancer agents .

Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects. Studies indicate that N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine can inhibit the release of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values demonstrating effectiveness .

Comparative Analysis with Similar Compounds

N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine shares structural similarities with other pyrazole derivatives but exhibits unique biological activities due to the specific position of the methyl group on the pyrazole ring.

| Compound Name | Structure Characteristics | Notable Activity |

|---|---|---|

| N-Methyl-2-(1H-pyrazol-1-yl)ethanamine | Methyl group at position 1 | Moderate anti-inflammatory |

| N-Methyl-2-(3-methyl-1H-pyrazol-1-yl)ethanamine | Methyl group at position 3 | Lower antitumor activity |

| N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine | Methyl group at position 4 | Stronger antimicrobial effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Mannich-type reactions or nucleophilic substitution. For example, coupling 4-methylpyrazole with N-methylethylenediamine derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours. Optimization involves adjusting stoichiometry, catalyst (e.g., K₂CO₃), and temperature to improve yield. Purity is validated using HPLC (≥95%) and NMR spectroscopy .

Q. How is structural characterization of N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine performed?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . For non-crystalline samples, employ ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) and high-resolution mass spectrometry (HRMS) . Key spectral markers include pyrazole ring protons (δ 7.5–8.0 ppm) and methylene bridges (δ 3.0–4.0 ppm) .

Q. What analytical techniques ensure purity and stability of this compound under storage?

- Methodological Answer : Stability is assessed via accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Impurity profiling uses LC-MS/MS to detect degradation products (e.g., oxidized pyrazole rings). Store under inert atmosphere at –20°C to prevent amine oxidation .

Advanced Research Questions

Q. How can conflicting pharmacological data (e.g., receptor binding vs. functional assays) be resolved for this compound?

- Methodological Answer : Conduct dose-response curves across multiple assays (e.g., cAMP inhibition for GPCR activity) and validate receptor specificity using knockout cell lines or competitive antagonists . Cross-reference with computational docking studies (e.g., AutoDock Vina) to assess binding site interactions .

Q. What strategies are effective in resolving crystallographic disorder in the pyrazole moiety during structure determination?

- Methodological Answer : Apply SHELXL’s PART/SUMP instructions to model disorder. Use ORTEP-3 for visualization and refine occupancy ratios with constraints. High-resolution data (≤1.0 Å) and low-temperature (100 K) measurements reduce thermal motion artifacts .

Q. How can the compound’s pharmacokinetic properties be improved for in vivo studies?

- Methodological Answer : Modify the ethylamine side chain via prodrug strategies (e.g., boronate esterification for enhanced solubility) or incorporate fluorine atoms to improve metabolic stability. Validate using Caco-2 permeability assays and microsomal stability tests .

Q. What computational methods predict off-target interactions of N-Methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine?

- Methodological Answer : Perform pharmacophore screening against databases like ChEMBL or PubChem. Use molecular dynamics simulations (e.g., GROMACS) to assess binding kinetics to non-target proteins (e.g., cytochrome P450 enzymes). Experimental validation via SPR (surface plasmon resonance) confirms predicted interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across different cell lines?

- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration) and use internal controls (e.g., reference inhibitors). Perform meta-analysis of published data to identify trends (e.g., higher potency in HEK293 vs. CHO cells). Replicate experiments with orthogonal methods (e.g., FLIPR for calcium flux vs. radioligand binding) .

Q. What experimental designs mitigate batch-to-batch variability in synthetic yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.